Cas no 896675-75-5 (N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide)
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Benzamide, N-(4,5-dichloro-2-benzothiazolyl)-4-(4-morpholinylsulfonyl)-
- AKOS024586112
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide
- 896675-75-5
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
- F0600-0554
-
- Inchi: 1S/C18H15Cl2N3O4S2/c19-13-5-6-14-16(15(13)20)21-18(28-14)22-17(24)11-1-3-12(4-2-11)29(25,26)23-7-9-27-10-8-23/h1-6H,7-10H2,(H,21,22,24)
- InChI Key: HDRRSUGCVNSNRX-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=C(Cl)C(Cl)=CC=C2S1)(=O)C1=CC=C(S(N2CCOCC2)(=O)=O)C=C1
Computed Properties
- Exact Mass: 470.9881037g/mol
- Monoisotopic Mass: 470.9881037g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 694
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 125Ų
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0600-0554-2μmol |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide |
896675-75-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0600-0554-5μmol |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide |
896675-75-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0600-0554-10μmol |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide |
896675-75-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0600-0554-20μmol |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide |
896675-75-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0600-0554-1mg |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide |
896675-75-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0600-0554-2mg |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide |
896675-75-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0600-0554-3mg |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide |
896675-75-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0600-0554-4mg |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide |
896675-75-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0600-0554-5mg |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide |
896675-75-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0600-0554-10mg |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide |
896675-75-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Additional information on N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide
Comprehensive Overview of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide (CAS No. 896675-75-5): Structure, Applications, and Research Insights
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide (CAS No. 896675-75-5) is a synthetic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This benzothiazole derivative combines a dichlorinated benzothiazole core with a morpholine sulfonyl benzamide moiety, creating a molecule with intriguing physicochemical properties and diverse applications.
The compound's molecular structure features a 4,5-dichlorobenzothiazole scaffold, which is known for its electron-withdrawing characteristics and ability to participate in hydrogen bonding interactions. The morpholine sulfonyl group adds polarity and potential hydrogen bond acceptor sites, making this molecule particularly interesting for drug discovery and medicinal chemistry applications. Researchers have explored its potential as a kinase inhibitor scaffold, with particular interest in its possible applications in cancer research and inflammatory diseases.
Recent studies in computational chemistry have examined the molecular docking potential of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide, suggesting possible interactions with various enzyme targets. The compound's lipophilicity (calculated LogP) and polar surface area make it a candidate for further investigation in central nervous system drug development, though its actual blood-brain barrier permeability would require empirical validation.
In the field of agrochemical research, analogs of this compound have shown promise as potential pesticide intermediates. The dichlorobenzothiazole moiety is particularly noteworthy for its potential fungicidal activity, while the morpholine sulfonyl component may contribute to systemic movement in plants. However, it's important to note that specific biological activities would depend on comprehensive structure-activity relationship (SAR) studies.
The synthesis of CAS 896675-75-5 typically involves multi-step organic transformations, starting from appropriately substituted benzothiazole precursors. Key steps often include sulfonylation reactions and amide bond formation, with careful control of reaction conditions to ensure high purity of the final product. Analytical characterization typically employs HPLC, mass spectrometry, and NMR spectroscopy to confirm structure and purity.
From a green chemistry perspective, researchers are investigating more sustainable synthetic routes to this compound class, focusing on atom economy and reduced use of hazardous solvents. The development of catalytic methods for key transformations remains an active area of investigation in process chemistry circles.
In material science applications, the π-conjugated system of the benzothiazole core combined with the electron-withdrawing sulfonyl group suggests potential utility in organic electronic materials. Some researchers have explored similar structures as components in OLED materials or organic semiconductors, though specific applications for this exact compound remain to be demonstrated.
The stability profile of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide under various conditions (pH, temperature, light exposure) is an important consideration for its potential applications. Preliminary data suggests reasonable stability in solid form, though solution stability may vary with solvent and environmental factors. Proper storage conditions typically recommend protection from moisture and light.
From a regulatory standpoint, while this specific compound doesn't currently appear on major restricted substances lists, researchers and manufacturers should always consult the latest chemical regulations in their jurisdiction. The presence of both chlorinated and sulfonated groups warrants careful consideration of environmental fate and potential metabolites in any application development.
The scientific literature contains limited but growing references to this compound and its analogs, particularly in patent applications related to pharmaceutical compositions and agricultural formulations. As research continues, we may see more detailed disclosures about its specific biological activities and potential commercial applications.
For researchers interested in working with CAS 896675-75-5, proper laboratory safety protocols should always be followed, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard precautions for handling organic compounds should be observed, particularly given the presence of multiple heteroatoms and reactive functional groups in its structure.
The future research directions for this compound may include more detailed biological screening, formulation development, and derivatization studies to explore its full potential. With the growing interest in heterocyclic compounds in drug discovery and materials science, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide represents an interesting case study in the intersection of these fields.
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